molecular formula C22H31NO3 B2677862 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid CAS No. 329703-25-5

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Cat. No.: B2677862
CAS No.: 329703-25-5
M. Wt: 357.494
InChI Key: JHMCFSSMQCJLIA-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is an organic compound characterized by its complex structure, which includes both cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Cyclohexylamine Derivative: Cyclohexylamine is reacted with a suitable acylating agent to form the cyclohexylamino derivative.

    Aldol Condensation: The cyclohexylamino derivative undergoes aldol condensation with a benzaldehyde derivative to form the intermediate compound.

    Oxidation: The intermediate compound is then oxidized to introduce the keto group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the keto group to an alcohol.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-4-phenylbutanoic acid
  • 4-(4-Cyclohexylphenyl)-2-oxobutanoic acid
  • 2-(Cyclohexylamino)-4-(4-methylphenyl)-4-oxobutanoic acid

Uniqueness

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c24-21(15-20(22(25)26)23-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h11-14,16,19-20,23H,1-10,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCFSSMQCJLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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